molecular formula C10H16Br2N2 B14844039 N1-(4-Bromobenzyl)-N1-methylethane-1,2-diamine hydrobromide

N1-(4-Bromobenzyl)-N1-methylethane-1,2-diamine hydrobromide

Cat. No.: B14844039
M. Wt: 324.06 g/mol
InChI Key: XVYUYQSUTJIASH-UHFFFAOYSA-N
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Description

N1-(4-Bromobenzyl)-N1-methylethane-1,2-diamine hydrobromide is an organic compound that features a bromobenzyl group attached to a methylethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-Bromobenzyl)-N1-methylethane-1,2-diamine hydrobromide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzyl chloride and N-methylethane-1,2-diamine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions.

    Hydrobromide Formation: The final step involves the addition of hydrobromic acid to form the hydrobromide salt of the compound.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Types of Reactions:

    Substitution Reactions: The bromobenzyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the amine groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as azides or thiocyanates can be formed.

    Oxidation Products: Oxidation can lead to the formation of imines or nitriles.

    Reduction Products: Reduction typically yields secondary or tertiary amines.

Scientific Research Applications

N1-(4-Bromobenzyl)-N1-methylethane-1,2-diamine hydrobromide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is employed in studies investigating the interaction of bromobenzyl derivatives with biological targets.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(4-Bromobenzyl)-N1-methylethane-1,2-diamine hydrobromide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors in the nervous system, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission and cellular communication.

Comparison with Similar Compounds

    4-Bromobenzylamine: Shares the bromobenzyl group but differs in the amine structure.

    N1-(4-Bromobenzyl)-N1-ethylethane-1,2-diamine: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness:

    Structural Features: The presence of both the bromobenzyl group and the methylethane-1,2-diamine backbone makes it unique.

    Reactivity: The compound’s reactivity is influenced by the bromine atom, which can participate in various chemical reactions.

This detailed overview provides a comprehensive understanding of N1-(4-Bromobenzyl)-N1-methylethane-1,2-diamine hydrobromide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H16Br2N2

Molecular Weight

324.06 g/mol

IUPAC Name

N'-[(4-bromophenyl)methyl]-N'-methylethane-1,2-diamine;hydrobromide

InChI

InChI=1S/C10H15BrN2.BrH/c1-13(7-6-12)8-9-2-4-10(11)5-3-9;/h2-5H,6-8,12H2,1H3;1H

InChI Key

XVYUYQSUTJIASH-UHFFFAOYSA-N

Canonical SMILES

CN(CCN)CC1=CC=C(C=C1)Br.Br

Origin of Product

United States

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